molecular formula C15H24N2O2 B8303410 N-[2-(3,4-Dimethoxyphenyl)ethyl]homopiperazine CAS No. 127404-27-7

N-[2-(3,4-Dimethoxyphenyl)ethyl]homopiperazine

Cat. No.: B8303410
CAS No.: 127404-27-7
M. Wt: 264.36 g/mol
InChI Key: WKNDVBVKAGVZAO-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]homopiperazine is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

127404-27-7

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-diazepane

InChI

InChI=1S/C15H24N2O2/c1-18-14-5-4-13(12-15(14)19-2)6-10-17-9-3-7-16-8-11-17/h4-5,12,16H,3,6-11H2,1-2H3

InChI Key

WKNDVBVKAGVZAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCCNCC2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

32.27 g of homopiperazine, 13.2 g of 2-(3,4-dimethoxyphenyl)ethyl chloride and 71.3 g of potassium carbonate were added to 500 ml of acetonitrile. The obtained mixture was heated under reflux for 20 hours, cooled and filtered. The filtrate was concentrated under a reduced pressure to obtain a residue. This residue was extracted with ether thrice. The extracts were combined, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under a reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent: chloroform/methanol/isopropylamine (100:10:1)) to obtain 13.40 g of the title compound as a yellow oil (yield: 77%).
Quantity
32.27 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

32 27 g of homopiperazine, 13.2 g of 2-(3,4-dimethoxyphenyl)ethyl chloride and 71.3 g of potassium carbonate were added to 500 ml of acetonitrile. The obtained mixture was heated under reflux for 20 hours, cooled and filtered The filtrate was concentrated under a reduced pressure to obtain a residue. This residue was extracted with ether thrice. The extracts were combined, dried over anhydrous sodium sulfate and filtered The filtrate was concentrated under a reduced pressure The obtained residue was purified by silica gel column chromatography (solvent: chloroform/methanol/isopropylamine (100:10:1)) to obtain 13.40 g of the title compound as a yellow oil (yield: 77%).
[Compound]
Name
32
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
77%

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